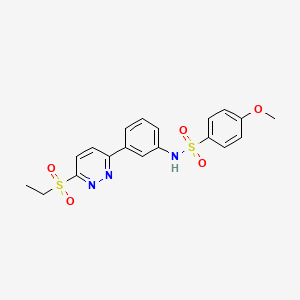

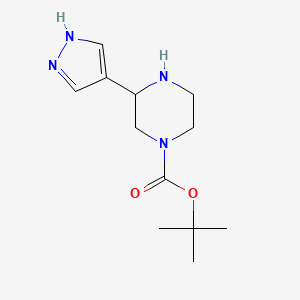

![molecular formula C19H17ClF3N3O2S B2891330 3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 956607-36-6](/img/structure/B2891330.png)

3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

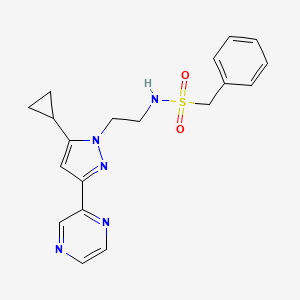

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two carbon atoms and three nitrogen atoms, is a key feature. The sulfinyl group, consisting of a sulfur atom double-bonded to an oxygen atom and single-bonded to a carbon atom, is another important structural element .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the triazole ring might participate in reactions with electrophiles or nucleophiles. The sulfinyl group could potentially be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfinyl group and the aromatic triazole and phenyl rings could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Corrosion Inhibition

Triazole derivatives have demonstrated significant efficiency as corrosion inhibitors for metals in acidic media. For instance, a study explored the inhibitory action of a triazole derivative on mild steel corrosion, revealing high inhibition efficiencies in both hydrochloric and sulfuric acid environments. The mechanism of adsorption was discussed, following Langmuir's adsorption isotherm, indicating the strong potential of triazole compounds in corrosion protection applications (Lagrenée et al., 2002).

Antimicrobial Activities

Research on sulphur containing 1,2,4-triazole derivatives has shown notable antimicrobial activity against various bacteria and fungi. This suggests the potential of triazole compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (Rao et al., 2014).

Molecular Interactions and Structural Analysis

Studies on triazole derivatives also include molecular structural analysis and interactions. For example, the synthesis, spectroscopic, and X-ray characterization of triazole derivatives have been reported, with findings on their self-assembled dimer structures and interactions analyzed using Hirshfeld surface analysis and DFT calculations. These studies contribute to a deeper understanding of the molecular properties and potential applications of triazole derivatives in materials science and molecular engineering (Ahmed et al., 2020).

Synthesis Methodologies

Additionally, the research includes various synthesis methodologies for triazole derivatives, illustrating the versatility and potential for customization of these compounds for specific applications. The development of novel synthesis routes allows for the exploration of new compounds with tailored properties for use in diverse scientific fields (Karabasanagouda et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3N3O2S/c1-2-26-17(11-28-16-5-3-4-14(10-16)19(21,22)23)24-25-18(26)29(27)12-13-6-8-15(20)9-7-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJQNNYNNKEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1S(=O)CC2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

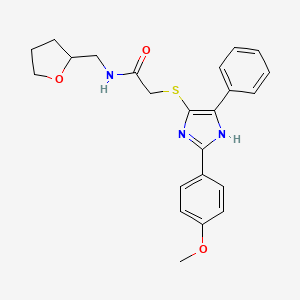

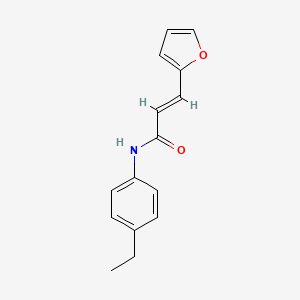

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)

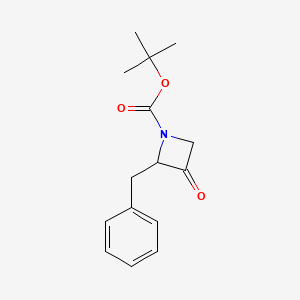

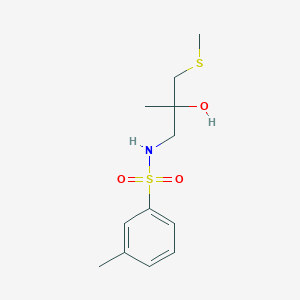

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)

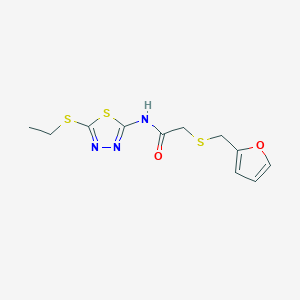

![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)

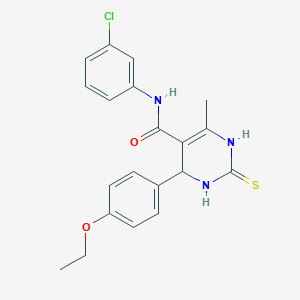

![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)

![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)